Cas no 726169-75-1 (2,7-Dibromo-9-octyl-9H-carbazole)

2,7-Dibromo-9-octyl-9H-carbazole is a brominated carbazole derivative featuring an octyl side chain at the 9-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The dibromo substitution at the 2,7-positions enhances its reactivity for further functionalization via cross-coupling reactions, while the octyl group improves solubility in common organic solvents. Its rigid carbazole core contributes to high thermal and photochemical stability, making it suitable for applications requiring durable materials. This product is valued for its balanced electronic properties and synthetic flexibility in advanced material research.
2,7-Dibromo-9-octyl-9H-carbazole structure
726169-75-1 structure
Product Name:2,7-Dibromo-9-octyl-9H-carbazole
CAS No:726169-75-1
MF:C20H23Br2N
MW:437.211323976517
MDL:MFCD19440901
CID:1032108
PubChem ID:253661646
Update Time:2025-06-29

2,7-Dibromo-9-octyl-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dibromo-9-octyl-9H-carbazole
    • 2,7-Dibromo-9-n-octylcarbazole
    • 2,7-dibromo-9-octylcarbazole
    • 2,5-DIMETHYL-7,7,8,8-TETRACYANOQUINODIMETHANE
    • N-octyl-2,7-dibromocarbazole
    • GVRVHDUHAVNFOW-UHFFFAOYSA-N
    • 1261AC
    • AK123229
    • AX8247407
    • ST24038883
    • D3935
    • DTXSID90736144
    • BEB16975
    • AKOS016011691
    • AMY38252
    • MFCD19440901
    • D78298
    • CS-0152157
    • SCHEMBL1287901
    • 726169-75-1
    • DB-337983
    • MDL: MFCD19440901
    • Inchi: 1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3
    • InChI Key: GVRVHDUHAVNFOW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C3C=CC(=CC=3N(C=2C=1)CCCCCCCC)Br

Computed Properties

  • Exact Mass: 435.02000
  • Monoisotopic Mass: 435.01972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.9
  • XLogP3: 8.1

Experimental Properties

  • Density: 1.43
  • Melting Point: 69.0 to 73.0 deg-C
  • Boiling Point: 507.5±43.0 °C at 760 mmHg
  • Flash Point: 260.7±28.2 °C
  • PSA: 4.93000
  • LogP: 7.68000
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

2,7-Dibromo-9-octyl-9H-carbazole Security Information

2,7-Dibromo-9-octyl-9H-carbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,7-Dibromo-9-octyl-9H-carbazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449038061-1g
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1 95%
1g
$355.52 2023-09-01
abcr
AB474226-200 mg
2,7-Dibromo-9-n-octylcarbazole, 98%; .
726169-75-1 98%
200mg
€181.70 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54915-1g
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1 98%
1g
¥163.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54915-250mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1 98%
250mg
¥41.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54915-100mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1 98%
100mg
¥20.0 2023-09-05
TRC
D426418-2.5mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1
2.5mg
$ 50.00 2022-06-05
TRC
D426418-5mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1
5mg
$ 65.00 2022-06-05
TRC
D426418-25mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1
25mg
$ 80.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D870158-200mg
2,7-Dibromo-9-n-octylcarbazole
726169-75-1 98%
200mg
694.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3935-200mg
2,7-Dibromo-9-octyl-9H-carbazole
726169-75-1 98.0%(GC)
200mg
865.0CNY 2021-08-05

2,7-Dibromo-9-octyl-9H-carbazole Production Method

2,7-Dibromo-9-octyl-9H-carbazole Related Literature

Additional information on 2,7-Dibromo-9-octyl-9H-carbazole

Introduction to 2,7-Dibromo-9-octyl-9H-carbazole (CAS No: 726169-75-1)

2,7-Dibromo-9-octyl-9H-carbazole, identified by its Chemical Abstracts Service (CAS) number 726169-75-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the carbazole family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structural features of 2,7-Dibromo-9-octyl-9H-carbazole, particularly the presence of bromine substituents at the 2 and 7 positions and an octyl side chain at the 9 position, contribute to its unique chemical properties and potential utility in various scientific endeavors.

The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole involves a series of well-established organic reactions, including bromination and alkylation processes. The introduction of bromine atoms at the 2 and 7 positions enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceutical agents.

The octyl side chain in 2,7-Dibromo-9-octyl-9H-carbazole imparts hydrophobicity to the molecule, influencing its solubility and bioavailability. This characteristic makes it particularly useful in formulations designed for oral or topical administration. Additionally, the carbazole core is known for its ability to interact with biological targets such as receptors and enzymes, which has been leveraged in the design of drugs targeting neurological disorders, cancer, and infectious diseases.

Recent research has highlighted the potential of carbazole derivatives as photodynamic therapy agents. The photosensitizing properties of these compounds can be harnessed to generate reactive oxygen species that induce apoptosis in cancer cells. Studies have demonstrated that derivatives like 2,7-Dibromo-9-octyl-9H-carbazole can be activated by light sources such as lasers or LEDs, leading to targeted destruction of malignant cells with minimal damage to surrounding healthy tissue. This approach represents a promising alternative or adjunct to traditional chemotherapy and radiation therapies.

In addition to their photodynamic applications, carbazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor progression. The brominated carbazoles are particularly interesting due to their ability to modulate enzyme activity through binding to specific pockets on the target protein. Preclinical studies have indicated that compounds structurally related to 2,7-Dibromo-9-octyl-9H-carbazole can inhibit the growth of various cancer cell lines by disrupting key signaling pathways.

The octyl substituent in 2,7-Dibromo-9-octyl-9H-carbazole also contributes to its potential as a drug candidate by affecting its pharmacokinetic profile. The hydrophobic nature of the side chain facilitates membrane penetration, which is crucial for compounds targeting intracellular pathways. This feature has been exploited in the development of carbazole-based drugs designed to interact with nuclear receptors or intracellular signaling molecules.

The versatility of 2,7-Dibromo-9-octyl-9H-carbazole extends beyond oncology applications. Research has suggested its utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of carbazole derivatives to cross the blood-brain barrier has been attributed to their lipophilic properties, making them suitable candidates for central nervous system (CNS) drug development. Studies have shown that certain carbazoles can mitigate neuroinflammation and protect against oxidative stress, two key pathological mechanisms in neurodegenerative diseases.

The synthesis and characterization of 2,7-Dibromo-9-octyl-9H-carbazole have been refined through advances in synthetic methodologies and analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to ensure high purity and confirm structural integrity. These techniques have enabled researchers to optimize synthetic routes and explore modifications that enhance the biological activity of carbazole derivatives.

The future prospects for 2,7-Dibromo-9-octyl-9H-carbazole are promising, with ongoing research focusing on its role in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel therapeutic agents based on this compound or its derivatives. The integration of computational chemistry tools into drug design will further accelerate the process by predicting molecular interactions and optimizing lead compounds.

In conclusion, 2,7-Dibromo-9-octyl-9H-carbazole (CAS No: 726169-75-1) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological applications. Its role in photodynamic therapy, enzyme inhibition, and CNS drug development underscores its importance as a versatile intermediate for future pharmaceutical innovations.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.